molecular formula C8H5F2NO B8572603 2,5-Difluoro-4-(hydroxymethyl)benzonitrile CAS No. 433940-03-5

2,5-Difluoro-4-(hydroxymethyl)benzonitrile

Cat. No.: B8572603
CAS No.: 433940-03-5
M. Wt: 169.13 g/mol
InChI Key: IJSKDLIEYWUZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluoro-4-(hydroxymethyl)benzonitrile is a useful research compound. Its molecular formula is C8H5F2NO and its molecular weight is 169.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

433940-03-5

Molecular Formula

C8H5F2NO

Molecular Weight

169.13 g/mol

IUPAC Name

2,5-difluoro-4-(hydroxymethyl)benzonitrile

InChI

InChI=1S/C8H5F2NO/c9-7-2-6(4-12)8(10)1-5(7)3-11/h1-2,12H,4H2

InChI Key

IJSKDLIEYWUZRK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)C#N)F)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2,5-difluoro-4-formylbenzonitrile (Preparation 20, 280 mg, 1.68 mmol) in ethanol (8 mL) was cooled to 0° C. in an ice/water bath. Sodium borohydride (63.4 mg, 1.68 mmol) was added and the reaction stirred at 0-5° C. for 5 hours. The mixture was quenched with aqueous hydrochloric acid (2 N, 20 mL) and extracted with EtOAc (25 mL). The organic layer was washed with saturated aqueous sodium bicarbonate (25 mL), dried over sodium sulphate, and concentrated in vacuo to afford the title compound as a yellow oil, which crystallised on standing (182 mg, 64%).
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
63.4 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,5-Difluoro-4-formylbenzonitrile (3.60 g, 0.0215 mol; see step (ii) above) was dissolved in 50 mL of methanol and cooled on an ice bath. Sodium borohydride (0.815 g, 0.0215 mol) was added in portions with stirring and the reaction was left for 45 min. Water (300 mL) was added and thereafter carefully 2M HCl was added until an acidic pH was attained. The mixture was extracted three times with diethyl ether, and the combined ethereal phase was washed with water, dried (Na2SO4) and evaporated. The crude product crystallised soon and could be used without further purification.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.815 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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